![molecular formula C19H15N3O B519008 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)
4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline
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Overview
Description
Antiangiogenic agent G5 is a Novel dose-dependent antiangiogenic agent.
Scientific Research Applications
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including those similar to 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline, have been identified as inhibitors of mammalian DNA topoisomerase I. This enzyme is crucial in DNA replication and transcription processes. The inhibition of topoisomerase I by these compounds suggests potential applications in cancer treatment, as this pathway is often exploited in anticancer therapies (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
Some derivatives of 1H-benzimidazole, structurally related to 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline, have shown significant antimicrobial properties. These compounds have been effective against various bacteria, including Escherichia coli and Staphylococcus aureus, as well as against fungal pathogens like Candida albicans (Salahuddin et al., 2017).
Antiproliferative Activity Towards Cancer Cell Lines
Derivatives of 2-anilino-4-(benzimidazol-2-yl)pyrimidines, which share a similar structural motif with 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline, have been shown to inhibit several cancer-related protein kinases and exhibit antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer therapy (Determann et al., 2012).
Chemosensor Applications
Compounds with a 1H-benzimidazole structure have been used as efficient chemosensors. Derivatives of 1H-benzimidazole, including those structurally related to 4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline, have been synthesized and demonstrated high selectivity and sensitivity towards specific ions, such as Al³⁺ ions, in aqueous solutions. This property makes them suitable for applications in environmental monitoring and biochemical assays (Shree et al., 2019).
properties
Product Name |
4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline |
---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline |
InChI |
InChI=1S/C19H15N3O/c20-14-7-11-16(12-8-14)23-15-9-5-13(6-10-15)19-21-17-3-1-2-4-18(17)22-19/h1-12H,20H2,(H,21,22) |
InChI Key |
YWBOADWWDTWLMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Antiangiogenic agent G5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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